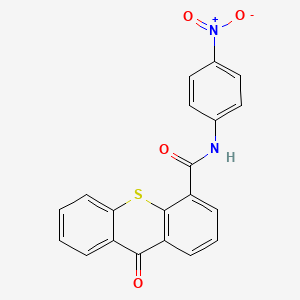
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide: is a complex organic compound that features a thioxanthene core with a nitrophenyl group and a carboxamide functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide typically involves the following steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a nitro group is added to the phenyl ring.
Formation of Carboxamide: The carboxamide functionality is introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amidation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxanthene core, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or thioxanthene core are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogenation catalysts such as palladium on carbon are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioxanthenes and phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Due to its structural properties, it can be used as a fluorescent probe in biological imaging.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Dye Manufacturing: The compound can be used in the synthesis of dyes and pigments, providing vibrant colors and stability.
Mécanisme D'action
The mechanism by which N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thioxanthene core can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
4-Nitrophenol: Shares the nitrophenyl group but lacks the thioxanthene core.
Thioxanthone: Contains the thioxanthene core but lacks the nitrophenyl and carboxamide functionalities.
Uniqueness: N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide is unique due to the combination of the nitrophenyl group, thioxanthene core, and carboxamide functionality. This combination imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.
Propriétés
Numéro CAS |
185454-42-6 |
|---|---|
Formule moléculaire |
C20H12N2O4S |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)-9-oxothioxanthene-4-carboxamide |
InChI |
InChI=1S/C20H12N2O4S/c23-18-14-4-1-2-7-17(14)27-19-15(18)5-3-6-16(19)20(24)21-12-8-10-13(11-9-12)22(25)26/h1-11H,(H,21,24) |
Clé InChI |
JKHHGYBCPXKDBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
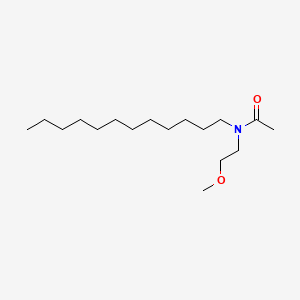
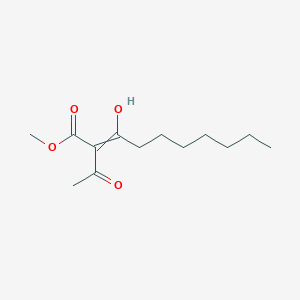
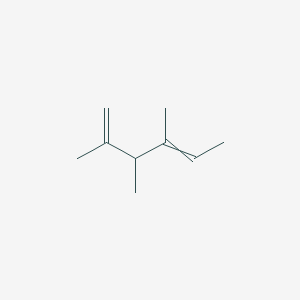
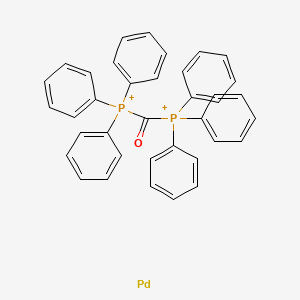
![2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene](/img/structure/B14261754.png)
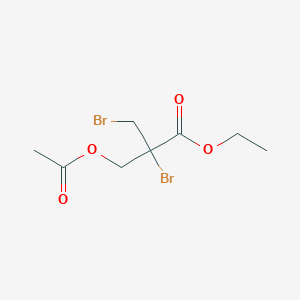
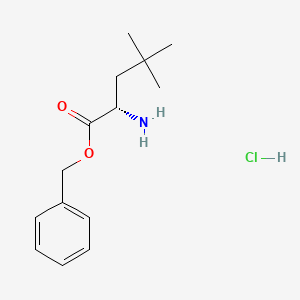
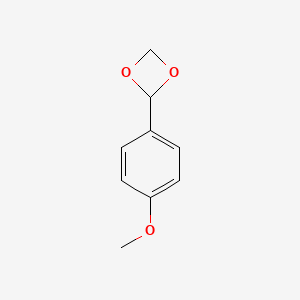

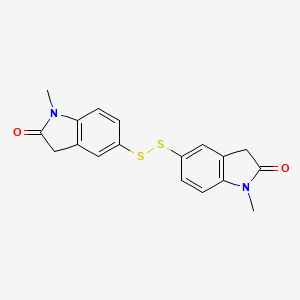
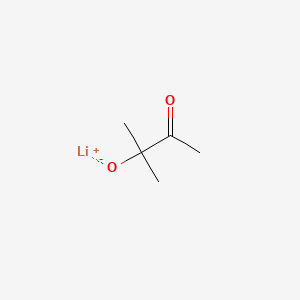
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)
